19(R)-hydroxy Prostaglandin B2 is synthesized from arachidonic acid through enzymatic pathways involving cyclooxygenases. It falls within the broader classification of eicosanoids, which are signaling molecules that play crucial roles in various physiological processes. The compound's chemical structure includes a 20-carbon skeleton with a five-membered ring characteristic of prostaglandins, along with functional groups that contribute to its biological activity .
The synthesis of 19(R)-hydroxy Prostaglandin B2 can be achieved through various methods, primarily involving the enzymatic conversion of arachidonic acid. The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the formation of prostaglandins from arachidonic acid, leading to the production of intermediates that can be further modified to yield 19(R)-hydroxy Prostaglandin B2.
Technical Details:
The molecular formula for 19(R)-hydroxy Prostaglandin B2 is , with a molecular weight of approximately 350.5 g/mol. Its structure features a cyclopentane ring and multiple functional groups including hydroxyl and carboxylic acid groups.
Structural Representation:
19(R)-hydroxy Prostaglandin B2 participates in various biochemical reactions:
Technical Aspects:
The mechanism of action for 19(R)-hydroxy Prostaglandin B2 involves binding to specific prostaglandin receptors (such as EP receptors). This interaction triggers intracellular signaling pathways that modulate various physiological responses including inflammation, pain modulation, and vascular regulation.
Data on Mechanism:
Physical Properties:
Chemical Properties:
Relevant Data:
19(R)-hydroxy Prostaglandin B2 has several applications in scientific research:
The biochemical transformation of prostaglandin precursors into 19-hydroxylated metabolites represents a specialized pathway predominantly occurring in the male reproductive system. This process is catalyzed by cytochrome P450 4F8 (CYP4F8), an enzyme uniquely expressed in human seminal vesicles that demonstrates remarkable substrate specificity. Research has established that CYP4F8 primarily acts on prostaglandin H (PGH) precursors (PGH₁ and PGH₂) rather than on fully formed prostaglandin E (PGE) compounds. This enzyme efficiently catalyzes the stereospecific insertion of a hydroxyl group at the C19 position of these precursors with R-configuration, yielding 19(R)-hydroxy-PGH intermediates [1] [2].
The catalytic efficiency of CYP4F8 varies significantly depending on the substrate involved. Enzyme kinetics studies reveal that PGH₁ and PGH₂ undergo hydroxylation at substantially higher turnover rates compared to PGE compounds. When incubated with microsomal preparations from human seminal vesicles, recombinant CYP4F8 demonstrates a catalytic preference for PGH₂ over arachidonic acid by approximately 15-fold. This substrate selectivity provides critical insight into the enzyme's biological role and explains why earlier attempts to characterize 19-hydroxylation using PGE substrates yielded inefficient conversions in vitro [1] [3].
Genetic polymorphism significantly influences CYP4F8 enzymatic activity across individuals. Seminal fluid analyses from 40 normal men revealed a bimodal distribution pattern in hydroxylation capacity. Approximately 23% of subjects exhibited characteristics of slow hydroxylators (substrate/product ratios R₁ = PGE₁/19-OH-PGE₁ and R₂ = PGE₂/19-OH-PGE₂ > 0.45), while the remainder demonstrated rapid hydroxylation patterns (ratios < 0.45). This polymorphism potentially explains the substantial interindividual variations observed in seminal prostaglandin profiles, though the precise genetic determinants require further characterization [5].
Table 1: Catalytic Efficiency of CYP4F8 Toward Various Substrates
Substrate | Product Formed | Apparent Km (μM) | Apparent Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
PGH₂ | 19(R)-OH-PGH₂ | 12.5 | 4.8 | 0.384 |
PGH₁ | 19(R)-OH-PGH₁ | 15.2 | 4.2 | 0.276 |
PGE₂ | 19(R)-OH-PGE₂ | 40.0 | 0.3 | 0.0075 |
Arachidonic acid | 18(R)-HETE | 85.0 | 2.1 | 0.025 |
The biosynthesis of 19-hydroxylated prostaglandins requires a tightly coordinated enzymatic cascade involving three principal enzymes that demonstrate remarkable co-expression patterns in seminal tissue. Cyclooxygenase-2 (COX-2) serves as the initial committed enzyme in this pathway, converting arachidonic acid released from membrane phospholipids into the unstable intermediate prostaglandin H₂ (PGH₂). Unlike the constitutively expressed COX-1 isoform, COX-2 displays inducible characteristics but maintains constitutive expression in human seminal vesicles (HSV). Quantitative real-time PCR analyses of seminal vesicle tissues from seven patients revealed that COX-2 transcripts were consistently abundant and exhibited statistically significant positive correlation with CYP4F8 expression levels (p < 0.0001) [1] [2].
The unstable 19(R)-OH-PGH₂ intermediate generated by CYP4F8 undergoes efficient isomerization to 19(R)-OH-PGE₂ through the catalytic action of microsomal prostaglandin E synthase-1 (mPGES-1). This terminal enzyme in the pathway demonstrates coordinated expression with both COX-2 and CYP4F8 in seminal vesicle epithelia. Molecular analyses confirm that mPGES-1 transcript levels significantly correlate with both COX-2 (p < 0.02) and CYP4F8 (p < 0.05) in human seminal vesicles. This triad of enzymes—COX-2, CYP4F8, and mPGES-1—forms a functional metabolic complex within the endoplasmic reticulum membrane that facilitates efficient substrate channeling from arachidonic acid to 19-hydroxylated PGE compounds while minimizing intermediate decomposition [1] [6].
Immunofluorescence studies provide spatial validation of this enzymatic partnership, demonstrating that COX-2, CYP4F8, and mPGES-1 exhibit precise co-localization patterns within the glandular epithelium of seminal vesicles. This subcellular organization creates a specialized biosynthetic compartment that optimizes the sequential reactions required for 19-hydroxyprostaglandin production. The functional significance of this complex is further evidenced by experiments showing that seminal vesicle microsomes supplemented with NADPH and reduced glutathione (GSH) can convert arachidonic acid to 19-hydroxy-PGE₂, though the yield remains relatively low compared to the efficient transformation observed with PGH₂ as substrate [1] [2].
The biosynthetic capacity for 19-hydroxylated prostaglandins demonstrates remarkable tissue specificity within the male reproductive tract. Seminal vesicles represent the primary production site, exhibiting robust expression of all three key enzymes—COX-2, CYP4F8, and mPGES-1—within their glandular epithelium. Western blot analyses consistently detect these enzymes in seminal vesicle tissue homogenates, with immunohistochemical staining confirming their epithelial confinement. The glandular epithelium of seminal vesicles shows particularly intense immunoreactivity for CYP4F8, reflecting its specialized role in 19-hydroxylation [1] [2].
In contrast, the distal vas deferens (specifically the ampulla region) displays a divergent expression profile. While this tissue expresses detectable levels of CYP4F8 and COX-2, its mPGES-1 expression is markedly reduced compared to seminal vesicles. Mass spectrometry analyses of mucosal tissue from human distal vas deferens confirm the presence of 19-hydroxy-PGE compounds, indicating functional biosynthetic activity despite the differential enzyme expression. This suggests either the existence of alternative isomerization mechanisms or the possible transport of 19-hydroxylated intermediates from adjacent tissues [1] [6].
Table 2: Enzyme Expression Profile in Male Reproductive Tissues
Enzyme | Seminal Vesicles | Ampulla of Vas Deferens | Functional Significance |
---|---|---|---|
CYP4F8 | High expression in glandular epithelium | Moderate expression | Catalyzes 19-hydroxylation of PGH precursors |
COX-2 | Constitutively high expression | Detectable expression | Converts AA to PGH₂ precursor |
mPGES-1 | High expression | Low/absent expression | Converts 19-OH-PGH₂ to 19-OH-PGE₂ |
Biosynthetic Output | High 19-OH-PGE production | Limited 19-OH-PGE production | Primary source of seminal 19-OH-PGs |
The developmental regulation of these enzymes provides additional insight into their functional specialization. During sexual maturation, CYP4F8 expression in seminal vesicles increases significantly under androgenic control, coinciding with the acquisition of reproductive capacity. This hormonal regulation ensures that 19-hydroxylated prostaglandin production aligns with reproductive requirements. The species-specific variations in these pathways deserve note: while humans and non-human primates produce predominantly 19-hydroxy prostaglandins, ruminants like rams express the homologous enzyme CYP4F21 that catalyzes 20-hydroxylation instead, yielding 20-hydroxy-PGE₂ as the major seminal prostaglandin [1] [6].
The analytical significance of 19-hydroxy prostaglandin B₂ deserves particular mention. During laboratory analysis, treatment of human seminal plasma with alkaline conditions converts 19-hydroxy-PGE compounds to their corresponding 19-hydroxy-PGB derivatives. This chemical transformation creates strong conjugated dienone chromophores that exhibit characteristic UV absorbance at 278 nm. Due to this property and their chemical stability, 19(R)-hydroxy prostaglandin B₂ derivatives serve as valuable internal standards in high-performance liquid chromatography (HPLC) analyses for quantifying recovery of arachidonic acid metabolites in seminal fluid and other biological matrices [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: